molecular formula C6H6N4O3 B6267793 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1936213-78-3

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6267793
CAS RN: 1936213-78-3
M. Wt: 182.1
InChI Key:
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .


Physical And Chemical Properties Analysis

The properties and stability found in 4a–g are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The compounds have tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which EDGs at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Therapeutic Applications of Pyrazolines

Pyrazolines, including derivatives similar to the compound of interest, have been extensively studied for their wide range of pharmacological effects. These compounds are known for their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other biological activities. The significant pharmacological diversity of pyrazoline derivatives has stimulated extensive research, leading to the synthesis and patenting of new derivatives with potential therapeutic applications. The continued exploration of pyrazoline derivatives is crucial for discovering novel drug candidates with improved efficacy and specificity (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Potential of Pyrazoline Derivatives

Research into pyrazoline derivatives has also highlighted their significant potential as anticancer agents. The unique structural features of pyrazolines allow for the synthesis of compounds that exhibit substantial anticancer activity. This has opened new avenues for the development of anticancer therapeutics based on pyrazoline chemistry. The ongoing investigation into the anticancer properties of pyrazoline derivatives underscores the importance of this class of compounds in the development of new cancer treatments (Ray et al., 2022).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have shown a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery has been acknowledged, with many lead compounds derived for various disease targets. The review of synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights into the development of potential drug candidates, emphasizing the need for further exploration of this privileged scaffold (Cherukupalli et al., 2017).

Applications in High Energy Density Materials

Derivatives of pyrazine, structurally related to the compound , have been investigated for their applications in high-energy density materials (HEDMs). These studies focus on the synthetic methods, physical and chemical properties, and potential applications of pyrazine energetic compounds in propellants, mixed explosives, and gas generators. The research highlights the potential of azine energetic compounds, including pyrazine derivatives, to improve performance and safety in energetic material applications (Yongjin & Shuhong, 2019).

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds in the pyrazolopyrazine family have been shown to exhibit kinase inhibitory activity, which can affect cell signaling pathways and cellular responses

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolopyrazine derivatives have demonstrated antimicrobial and antitumor activities, suggesting that this compound may similarly impact cellular processes related to these activities

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound may exert its effects through binding interactions with enzymes, leading to their inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . The exact molecular mechanisms are still being studied, but the compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of pyrazolopyrazine derivatives can impact their long-term effects on cellular function . For instance, the compound’s stability in different conditions and its degradation products may influence its biological activity. Long-term studies are necessary to understand the temporal effects of this compound in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research on pyrazolopyrazine derivatives has indicated that these compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of the compound can affect its efficacy and toxicity, making it an important consideration in drug development.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the condensation of 2-nitro-1,4-dihydropyrazolo[1,5-a]pyrazin-5-one with an appropriate reagent to form the desired compound.", "Starting Materials": [ "2-nitro-1,4-dihydropyrazolo[1,5-a]pyrazin-5-one", "Reagent" ], "Reaction": [ "Dissolve 2-nitro-1,4-dihydropyrazolo[1,5-a]pyrazin-5-one in a suitable solvent", "Add the reagent to the reaction mixture and stir at room temperature for a specific time", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1936213-78-3

Molecular Formula

C6H6N4O3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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